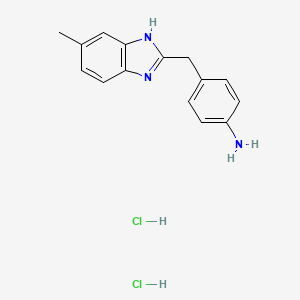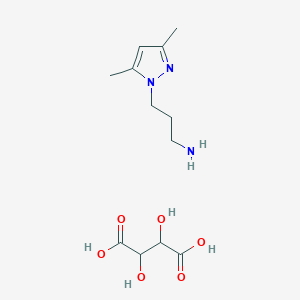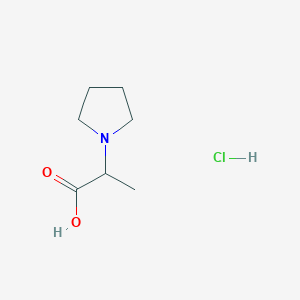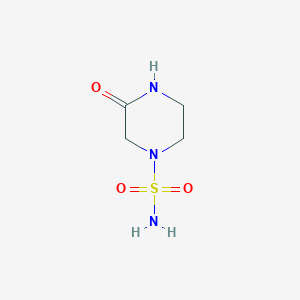
3-Oxopiperazine-1-sulfonamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 3-Oxopiperazine-1-sulfonamide is C4H9N3O3S. Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .Chemical Reactions Analysis
Sulfonamides, including this compound, can undergo a range of chemical reactions. They are not readily biodegradable and have potential to cause various side effects .Mécanisme D'action
Target of Action
Sulfonamides, a class of drugs to which this compound belongs, are known to target enzymes such ascarbonic anhydrase and dihydropteroate synthetase .
Mode of Action
They achieve this by mimicking the natural substrates of these enzymes, thereby preventing the enzymes from carrying out their normal function . This inhibition disrupts essential biochemical processes in the bacteria, leading to their death or growth arrest .
Biochemical Pathways
Sulfonamides, including 3-Oxopiperazine-1-sulfonamide, affect the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, they prevent the formation of dihydropteroate, a precursor of folic acid. This disruption affects the synthesis of nucleic acids and proteins, leading to the death or growth arrest of the bacteria .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth or death of the bacteria. This is achieved by disrupting essential biochemical processes in the bacteria, such as the synthesis of folic acid, which is necessary for the synthesis of nucleic acids and proteins .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-Oxopiperazine-1-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons . This interaction is significant because it can influence the enzyme’s activity, potentially leading to therapeutic applications in conditions like glaucoma and epilepsy. Additionally, this compound has been shown to inhibit dihydropteroate synthetase, an enzyme involved in the folate synthesis pathway . This inhibition can have antibacterial effects, making it a potential candidate for antimicrobial drug development.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. By affecting this pathway, this compound can alter cell function and behavior. Additionally, it has been reported to impact gene expression by interacting with transcription factors and other regulatory proteins . This can lead to changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation . For example, its interaction with carbonic anhydrase results in the inhibition of the enzyme’s activity, which can have therapeutic effects . Additionally, this compound can modulate gene expression by binding to transcription factors and other regulatory proteins . This binding can lead to changes in the expression of genes involved in various cellular processes, including metabolism and cell signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as inhibiting enzyme activity and modulating cell signaling pathways . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways . For instance, the compound can inhibit dihydropteroate synthetase, affecting the folate synthesis pathway . This inhibition can lead to changes in metabolic flux and metabolite levels, impacting cellular function and behavior . Additionally, this compound can modulate other metabolic pathways, including those involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus . This localization is important for its interactions with biomolecules and its overall activity.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles by targeting signals and post-translational modifications . For example, it can be localized to the mitochondria, where it interacts with enzymes involved in energy production . This localization is essential for its effects on cellular metabolism and other processes.
Propriétés
IUPAC Name |
3-oxopiperazine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O3S/c5-11(9,10)7-2-1-6-4(8)3-7/h1-3H2,(H,6,8)(H2,5,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBCOARFCGLSKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


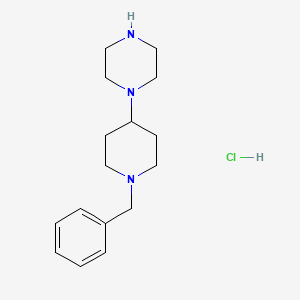
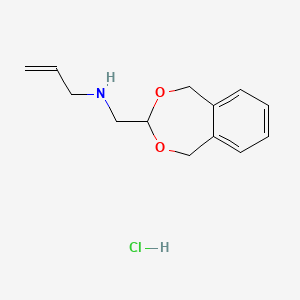
![3-{[(4-Fluorophenethyl)oxy]methyl}piperidine](/img/structure/B1388311.png)

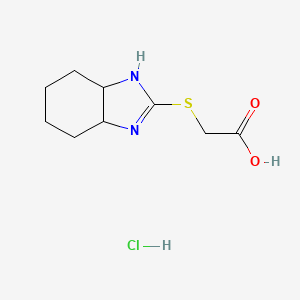
![2-[(5-Methyl-3-isoxazolyl)methoxy]-3-phenyl-1-propanamine](/img/structure/B1388315.png)
![3-[(Tetrahydro-2-furanylmethoxy)methyl]piperidine hydrochloride](/img/structure/B1388316.png)
![3-[(3-Methyl-thiophen-2-ylmethyl)-amino]-propan-1-OL hydrochloride](/img/structure/B1388319.png)

